(2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl nicotinate
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Overview
Description
(2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl nicotinate is a complex organic compound that features a unique structure combining an indene moiety with a nicotinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl nicotinate typically involves the reaction of 2-phenyl-1H-indene-2,3-dione with nicotinic acid or its derivatives under esterification conditions. Common reagents used in this process include acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is often carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrogenated indene derivatives .
Scientific Research Applications
(2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl nicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and drug design.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl nicotinate exerts its effects involves its interaction with specific molecular targets. The indene moiety can interact with various enzymes, potentially inhibiting their activity. The nicotinate ester group may facilitate the compound’s entry into cells, where it can affect intracellular pathways .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl benzoate
- (2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl acetate
- (2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl propionate
Uniqueness
What sets (2,3-Dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl nicotinate apart from similar compounds is its unique combination of the indene and nicotinate moieties. This structure provides distinct chemical properties and potential biological activities that are not observed in its analogs .
Properties
CAS No. |
66972-35-8 |
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Molecular Formula |
C22H15NO4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(1,3-dioxo-2-phenylinden-2-yl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C22H15NO4/c24-19-17-10-4-5-11-18(17)20(25)22(19,16-8-2-1-3-9-16)14-27-21(26)15-7-6-12-23-13-15/h1-13H,14H2 |
InChI Key |
YNXNJJJLDKPZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)COC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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